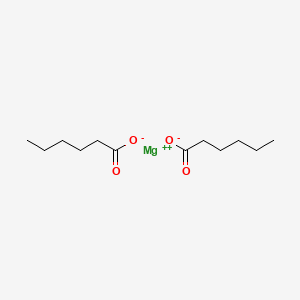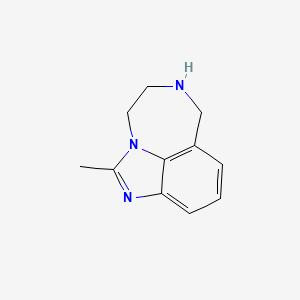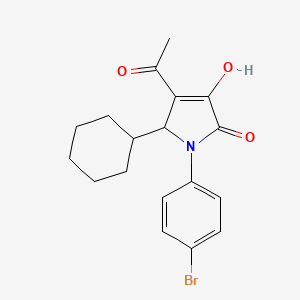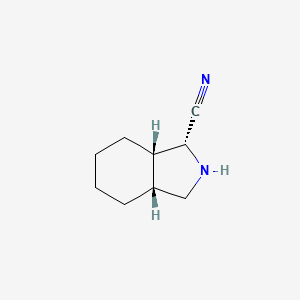
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile is a complex organic compound with a unique structure that includes multiple stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile typically involves multiple steps, including the formation of the isoindole ring system and the introduction of the nitrile group. Common synthetic routes may involve the use of starting materials such as cyclohexanone and amines, followed by cyclization and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Researchers may explore its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may contribute to the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3aR,7aS)-5-Hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate
- (1R,3AR,7AS)-1-Chloro-3a,7a-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide
Uniqueness
Compared to similar compounds, (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile stands out due to its specific stereochemistry and functional groups. These features may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h7-9,11H,1-4,6H2/t7-,8-,9-/m0/s1 |
Clé InChI |
ZMEKGKIURYUKGF-CIUDSAMLSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)CN[C@H]2C#N |
SMILES canonique |
C1CCC2C(C1)CNC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


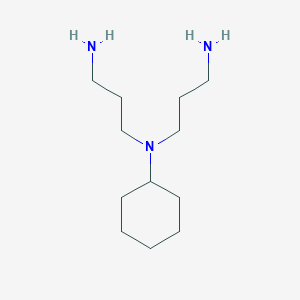
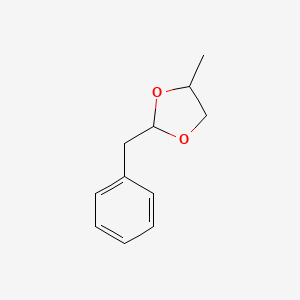
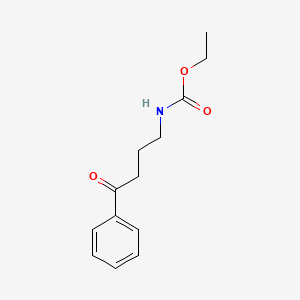

![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
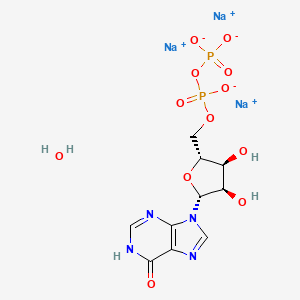
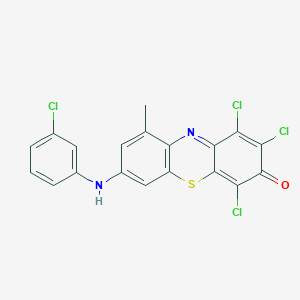

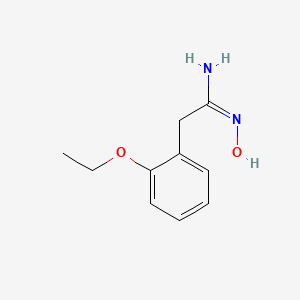
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
